molecular formula C11H13N5O B11777436 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11777436
M. Wt: 231.25 g/mol
InChI Key: HBMNLIUYGBEWRG-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions usually involve the use of solvents such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 1,2,3-triazoles, including 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 5-Amino-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of specific biological processes, such as cell proliferation in cancer cells or microbial growth .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-amino-1-benzyl-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C11H13N5O/c1-13-11(17)9-10(12)16(15-14-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H,13,17)

InChI Key

HBMNLIUYGBEWRG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N

Origin of Product

United States

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